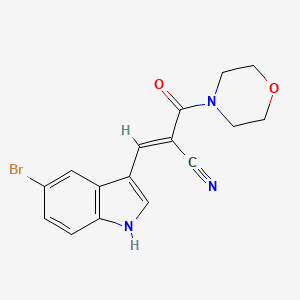

(2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2/c17-13-1-2-15-14(8-13)12(10-19-15)7-11(9-18)16(21)20-3-5-22-6-4-20/h1-2,7-8,10,19H,3-6H2/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBUAWZOQSEWGW-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C/C2=CNC3=C2C=C(C=C3)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(5-bromo-1H-indol-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile, characterized by its indole and morpholine moieties, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving the reaction of 5-bromoindole with morpholine derivatives and appropriate carbonyl compounds. The detailed procedure typically includes:

-

Preparation of Reactants :

- 5-bromoindole

- Morpholine

- Carbonyl precursor

-

Reaction Conditions :

- The reaction is usually conducted in a solvent such as ethanol or DMF under controlled temperatures to facilitate the formation of the desired nitrile derivative.

-

Characterization :

- The synthesized compound is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that compounds containing indole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown:

- Minimum Inhibitory Concentration (MIC) : Some indole derivatives have MIC values as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound may possess potent antibacterial activity.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3k | 0.98 | MRSA |

| 3t | 7.80 | Candida albicans |

Anticancer Activity

Indole derivatives are also known for their anticancer properties. The synthesized compound has been evaluated in vitro against various cancer cell lines, revealing:

- Cytotoxicity : Certain analogs demonstrated IC50 values in the low micromolar range (<10 μM), indicating strong antiproliferative effects against cancer cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 3c | <10 | A549 (lung cancer) |

| 3k | <10 | HeLa (cervical cancer) |

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Protein Synthesis : Indoles may interfere with bacterial ribosomes, leading to reduced protein synthesis.

- Apoptosis Induction in Cancer Cells : The compound may activate apoptotic pathways in tumor cells, promoting cell death.

- Biofilm Disruption : Studies have indicated that related compounds can inhibit biofilm formation in bacteria, enhancing their efficacy against persistent infections .

Case Studies

Recent studies have focused on the application of indole derivatives in treating infections and cancers:

- Study on MRSA : A study demonstrated that a related indole compound effectively inhibited MRSA growth and biofilm formation, highlighting its potential as a therapeutic agent .

- Anticancer Research : Another investigation revealed that specific indole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapy .

Comparison with Similar Compounds

Structural Analogues with Indole Moieties

The indole ring system is a common feature in bioactive molecules. Key comparisons include:

*Calculated based on formula C₁₇H₁₃BrN₄O₂.

Key Observations :

- Halogenation Effects : The target compound’s 5-bromoindole group distinguishes it from chloro-substituted analogs (e.g., ). Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to chlorine.

- Backbone Flexibility: The enenitrile chain in the target compound provides conjugation and rigidity, contrasting with the azepinone ring in , which introduces steric constraints.

- Functional Group Synergy: The morpholine carbonyl group in the target compound improves solubility relative to pyrimidinone or chromene-based analogs (e.g., ), which may aggregate in aqueous environments.

Spectroscopic and Reactivity Comparisons

- NMR Profiling : Evidence from NMR studies on structurally related compounds (e.g., Rapa analogs) suggests that substituents in regions analogous to the target compound’s morpholine group (positions 29–36 and 39–44) significantly alter chemical shifts due to changes in electron density . For example, the morpholine carbonyl’s electron-withdrawing nature would deshield nearby protons, as seen in similar systems.

- Reactivity Trends : The lumping strategy (grouping compounds with similar structures) implies that the target compound’s enenitrile and bromoindole groups may undergo analogous reactions (e.g., nucleophilic addition at the nitrile or electrophilic substitution at the indole C3 position) to those observed in . However, the morpholine group’s steric bulk could slow reactions compared to less hindered analogs .

Q & A

Q. What synthetic strategies are effective for introducing the morpholin-4-ylcarbonyl group into prop-2-enenitrile derivatives?

The morpholin-4-ylcarbonyl group can be introduced via nucleophilic acyl substitution or coupling reactions. A validated approach involves reacting morpholine with a carbonyl chloride intermediate derived from the prop-2-enenitrile backbone under anhydrous conditions. For example, in analogous compounds (e.g., ivabradine intermediates), carbodiimide-mediated coupling (e.g., EDC/HOBt) ensures efficient amide bond formation while preserving stereochemical integrity . Reaction progress should be monitored via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and characterized by IR spectroscopy (C=O stretch at ~1,645 cm⁻¹) .

Q. How can the stereochemical integrity of the (2E)-configuration be confirmed during synthesis?

The (2E)-configuration is critical for biological activity. Nuclear Overhauser Effect (NOE) NMR experiments can confirm the spatial arrangement of substituents around the double bond. For example, in related enenitrile derivatives, cross-peaks between the indole proton (H-3) and the cyano group in NOESY spectra validate the E-configuration . X-ray crystallography (using SHELXL for refinement) provides definitive proof, with typical bond angles of ~120° for the conjugated double bond .

Q. What spectroscopic methods are optimal for characterizing this compound?

- IR Spectroscopy : Key peaks include the nitrile stretch (~2,204 cm⁻¹), morpholine carbonyl (~1,645 cm⁻¹), and indole N-H (~3,464 cm⁻¹) .

- LCMS (APCI) : The molecular ion peak (e.g., m/z 370–450 for similar compounds) and fragmentation patterns (e.g., loss of Br or morpholine) confirm molecular weight and structural motifs .

- ¹H NMR : Distinct signals include the indole H-3 proton (δ 7.8–8.2 ppm) and morpholine protons (δ 3.4–3.7 ppm) .

Advanced Research Questions

Q. How does the morpholin-4-ylcarbonyl group influence binding to biological targets such as RGS proteins?

The morpholine moiety enhances solubility and acts as a hydrogen-bond acceptor, facilitating interactions with polar residues in target proteins (e.g., RGS4). In RGS4 inhibitors like CCG-63802, the morpholin-4-ylcarbonyl group stabilizes binding via interactions with Arg168 and Glin170 in the Gα interaction domain. Competitive fluorescence resonance energy transfer (TR-FRET) assays (IC₅₀ ~low µM range) can quantify this effect . Mutagenesis studies (e.g., alanine scanning) further isolate critical binding residues .

Q. What strategies mitigate electron density challenges in X-ray crystallography for this compound?

High-resolution data (≤1.0 Å) and twinned crystals often require robust refinement protocols. SHELXL’s TWIN and BASF commands effectively model twinning, while iterative density modification in SHELXE improves phase accuracy. For example, in a related 5-bromoindole derivative, anisotropic displacement parameters (ADPs) for the bromine atom resolved residual density artifacts . Low-temperature data collection (100 K) reduces thermal motion noise.

Q. How can structure-activity relationships (SAR) be explored for the 5-bromoindole substituent?

Systematic SAR studies involve synthesizing analogs with halogens (Cl, I) or methyl groups at the indole 5-position. Biological assays (e.g., IC₅₀ in RGS4 inhibition) reveal that bromine’s electronegativity and size optimize hydrophobic packing. For instance, replacing Br with Cl in CCG-63808 reduced potency by ~50%, highlighting bromine’s role in van der Waals interactions . Docking simulations (AutoDock Vina) correlate substituent size with binding pocket occupancy.

Q. What analytical approaches resolve contradictions in biological activity data across assay platforms?

Discrepancies between in vitro and cellular assays often arise from off-target effects or metabolic instability. Orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. cell-based cAMP inhibition) validate target engagement. For example, LY 225910, a CCK2 antagonist, showed anxiolytic effects in vivo despite moderate in vitro binding, necessitating metabolite profiling to identify active derivatives . Normalization to control compounds (e.g., CI-1033 for kinase assays) ensures reproducibility .

Methodological Considerations

Q. What crystallization conditions favor high-quality crystals of this compound?

Slow vapor diffusion using mixed solvents (e.g., DCM/methanol, 3:1) at 4°C yields needle-shaped crystals. For bromine-containing analogs, heavy atom incorporation improves phasing. A reported protocol for 5-bromoindole derivatives achieved 0.8 Å resolution using 20% PEG 4000 as a precipitant . Pre-treatment with iodine vapor enhances crystal stability.

Q. How can metabolic stability be assessed for preclinical development?

Liver microsome assays (human/rodent) quantify metabolic half-life (t₁/₂). LC-MS/MS identifies major metabolites; for example, morpholine ring oxidation is a common degradation pathway. Cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks. Data from CCG-63802 showed <10% degradation after 1 hour in human microsomes, supporting further optimization .

Q. What computational tools predict the compound’s physicochemical properties?

Schrödinger’s QikProp calculates logP (~2.5), solubility (<10 µM in water), and blood-brain barrier penetration (low). Molecular dynamics (GROMACS) simulations assess conformational flexibility of the prop-2-enenitrile backbone, revealing a 15° rotation barrier around the double bond that impacts binding . DFT calculations (Gaussian 09) model charge distribution, showing localized electron density at the nitrile group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.